Tetradymol

Description

Tetradymol (C₁₅H₂₂O₂) is a hepatotoxic furanoeremophilane sesquiterpene lactone primarily isolated from Tetradymia glabrata and hybrid Ligularia species . It exhibits an oral LD₅₀ of 250 mg/kg in mice, causing centrilobular hepatic necrosis and photosensitization in livestock through the accumulation of phylloerythrin, a chlorophyll metabolite . Mechanistically, tetradymol disrupts mitochondrial function by uncoupling oxidative phosphorylation while paradoxically inhibiting ATPase activity in submitochondrial particles, suggesting compartment-specific interactions within mitochondria . Its toxicity is modulated by cytochrome P-450 metabolism, generating a more toxic metabolite .

Properties

CAS No. |

52279-13-7 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

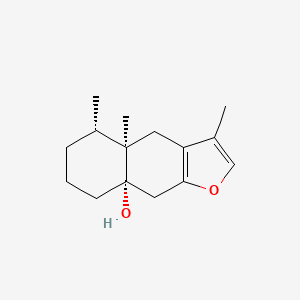

IUPAC Name |

(4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydrobenzo[f][1]benzofuran-8a-ol |

InChI |

InChI=1S/C15H22O2/c1-10-9-17-13-8-15(16)6-4-5-11(2)14(15,3)7-12(10)13/h9,11,16H,4-8H2,1-3H3/t11-,14+,15-/m0/s1 |

InChI Key |

YGPYHQDJFQOKLN-GLQYFDAESA-N |

SMILES |

CC1CCCC2(C1(CC3=C(C2)OC=C3C)C)O |

Isomeric SMILES |

C[C@H]1CCC[C@]2([C@@]1(CC3=C(C2)OC=C3C)C)O |

Canonical SMILES |

CC1CCCC2(C1(CC3=C(C2)OC=C3C)C)O |

Synonyms |

tetradymol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Tetradymol vs. Tetradymodiol

Tetradymol (compound II) and its hydroxylated derivative, tetradymodiol (compound III), differ structurally by the presence of a hydroxyl group in the latter. This modification increases hepatotoxicity: tetradymodiol induces comparable or greater liver damage than tetradymol in mice, as evidenced by reductive cleavage studies and NMR/X-ray crystallography data .

| Parameter | Tetradymol | Tetradymodiol |

|---|---|---|

| Molecular Formula | C₁₅H₂₂O₂ | C₁₅H₂₂O₃ |

| LD₅₀ (mice, oral) | 250 mg/kg | ~250 mg/kg (higher necrosis) |

| Key Functional Group | Lactone | Hydroxylated lactone |

| Toxicity Mechanism | Mitochondrial uncoupling | Enhanced metabolic activation |

Hybrid-Derived vs. Parent Species Compounds

Tetradymol is absent in parent species like Ligularia subspicata and L. nelumbifolia but detected in their hybrids, indicating hybridization activates biosynthetic pathways for its production . In contrast, other furanoeremophilanes, such as subspicatins, are unique to non-hybrid Ligularia species, suggesting divergent ecological roles or toxicity profiles .

Functional Analog: Spine-less Horsebrush Toxins

Spine-less horsebrush (Tetradymia canescens) contains structurally related sesquiterpenes but requires twice the dose (2.5 lb of plant material vs. 1.25 lb for T. glabrata) to induce photosensitization in sheep . This reduced potency highlights the critical role of substituent groups in furanoeremophilanes for toxicity.

Mechanistic Comparisons

Mitochondrial Interactions

Unlike classical uncouplers (e.g., 2,4-dinitrophenol), tetradymol exhibits dual activity: uncoupling oxidative phosphorylation in intact mitochondria while inhibiting ATPase in submitochondrial particles . This paradox suggests membrane-dependent behavior, contrasting with simpler uncouplers that uniformly dissipate proton gradients.

Metabolic Activation

Tetradymol’s toxicity depends on cytochrome P-450-mediated metabolism, unlike some furanoeremophilanes that act directly. Pretreatment with enzyme inhibitors (e.g., SKF-525A) delays hepatic necrosis, indicating metabolic activation is essential . In contrast, compounds like tetradymodiol may bypass this step due to inherent reactivity from hydroxylation .

Ecological and Pharmacological Implications

- Hybrid Vigor: Hybridization in Ligularia generates tetradymol de novo, posing unique risks to herbivores .

- Synergistic Toxicity: Co-ingestion of tetradymol with black sagebrush compounds amplifies hepatotoxicity, complicating field diagnoses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.